7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
7-(3-Ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include ethyl bromoacetate, 4-methoxybenzaldehyde, and 4-methylbenzaldehyde, among others. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
7-(3-Ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
7-(3-Ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile shares structural similarities with other thiazolopyridine derivatives, such as:
- 7-(3-Methoxy-4-ethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- 7-(3-Ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-ethylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
Uniqueness
The uniqueness of 7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N2O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C24H24N2O4S/c1-4-30-21-11-16(7-10-20(21)29-3)18-12-22(27)26-23(19(18)13-25)31-14-24(26,28)17-8-5-15(2)6-9-17/h5-11,18,28H,4,12,14H2,1-3H3 |
InChI Key |
AKOBVJPPCWZIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)C)O)OC |
Origin of Product |
United States |
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